
Fenton's reagent
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Overview
Description
Fenton's reagent, also known as this compound, is a useful research compound. Its molecular formula is FeH4O6S+2 and its molecular weight is 187.94 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Applications
1. Wastewater Treatment
Fenton's reagent is extensively used in the treatment of wastewater containing organic pollutants. The reagent effectively degrades a variety of hazardous compounds, including chlorinated solvents like trichloroethylene and tetrachloroethylene. Its ability to produce hydroxyl radicals allows for the rapid oxidation of these contaminants, making it a popular choice for remediation efforts in contaminated water bodies .
Case Study: Savannah River Site
A notable demonstration of this compound was conducted at the Savannah River Site in 1997, where it was used to treat dense non-aqueous phase liquids (DNAPLs) in groundwater. The process involved injecting a ferrous sulfate solution into the subsurface to enhance the degradation of organic contaminants over a six-day period. Results indicated significant reductions in contaminant levels, showcasing this compound as an effective in situ remediation technology .
2. Microplastic Isolation
Recent studies have demonstrated the utility of this compound in isolating microplastics from organic-rich wastewater. The reagent facilitates a catalytic reaction that does not alter the chemical structure or size of the microplastics, allowing for efficient and rapid analysis. This method reduces processing time from days to approximately ten minutes, thereby improving current methodologies for microplastic detection .
Organic Synthesis Applications
1. Hydroxylation Reactions
this compound plays a crucial role in organic synthesis, particularly in hydroxylation reactions. For example, it can convert benzene into phenol through a free radical substitution mechanism. This transformation is significant for producing phenolic compounds used in various industrial applications .
2. Oxidation of Barbituric Acid
The oxidation of barbituric acid to alloxan is another application of this compound, showcasing its versatility in modifying organic compounds. This reaction highlights the reagent's potential in synthesizing pharmaceuticals and other valuable chemicals .
Biomedical Implications
This compound has implications in biomedical research due to its ability to generate reactive oxygen species (ROS). These species can be utilized to study oxidative stress and its effects on biological systems.
1. Protein Oxidation Studies
Research has shown that this compound can induce protein fragmentation and oxidation in human serum albumin samples. By varying hydrogen peroxide concentrations, researchers observed increased rates of protein removal and fragmentation, providing insights into oxidative damage mechanisms relevant to various diseases .
Summary Table of Applications
Chemical Reactions Analysis
Mechanism of Fenton's Reaction
The generally accepted mechanism for Fenton's reaction involves several steps :
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Initiation : Ferrous ion (Fe2+) reacts with hydrogen peroxide (H2O2) to produce a hydroxyl radical (- OH), a hydroxide ion (OH−), and ferric ion (Fe3+) .
Fe2++H2O2⟶Fe3++OH−+HO⋅ -
Propagation : The hydroxyl radical (- OH) then reacts rapidly with organic compounds (RH), leading to their degradation via hydrogen abstraction or addition .
HO⋅+RH⟶H2O+R⋅ -
Catalyst Regeneration : The ferric ion (Fe3+) can be reduced back to ferrous ion (Fe2+) by hydrogen peroxide, forming a hydroperoxyl radical (HOO- ) and a proton (H+) .
Fe3++H2O2⟶Fe2++HOO⋅+H+ -
Termination : Hydroxyl radicals can also react with each other, resulting in the formation of hydrogen peroxide and/or water and oxygen .
HO⋅+HO⋅⟶H2O2 2HO⋅⟶H2O+21O2
2H2O2⟶HOO⋅+HO⋅+H2O
Factors Affecting Fenton's Reaction
Several factors influence the efficiency of Fenton's reaction :
Role of Hydroxyl Radicals
Hydroxyl radicals (- OH) are the primary oxidizing species in Fenton's reaction, with a high oxidation potential of 2.70 mV . These radicals react non-selectively with most organic compounds through hydrogen abstraction, addition, or electron transfer .
Reaction Mechanisms Involving Hydroxyl Radicals
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Hydrogen Abstraction : Hydroxyl radicals abstract hydrogen atoms from organic molecules, forming water and organic free radicals .
HO⋅+R H⟶H2O+R⋅ -
Electrophilic Addition : Hydroxyl radicals can add to unsaturated compounds .
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Electron Transfer : Hydroxyl radicals can also participate in electron transfer reactions .
HO⋅+Fe CN 64−⟶Fe CN 63−+OH−
Kinetics of Fenton's Reaction
The kinetics of Fenton's reaction are complex and involve multiple reaction pathways. The reaction rate is influenced by the concentrations of Fe2+, H2O2, and the organic substrate, as well as pH and temperature .
Kinetic Models
Several kinetic models have been developed to describe Fenton's reaction :
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Two-Stage Model : This model describes the reaction as a two-stage process with a fast initial reaction followed by a slower one .
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Power Law Expression : This model uses a simple empirical expression to describe the reaction rate .
−rA=kCAnwhere:
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-rA is the reaction rate
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k is the reaction constant
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CA is the concentration of organic matter
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n is the apparent reaction order
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Advantages
Disadvantages
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Iron sludge may be produced, requiring further treatment.
Fenton-like Reactions
Fenton-like reactions involve the use of other transition metals besides iron, such as copper, in combination with hydrogen peroxide to generate oxidizing species . These reactions can offer advantages in specific applications, such as improved performance at neutral pH .
Recent Research Findings
Recent research has focused on modified Fenton reaction mechanisms and kinetics to enhance the degradation of organic pollutants . This includes exploring the use of ozonide complexes of metal ions and investigating the role of ferric ions in the reaction mechanism . Studies also aim to optimize reaction conditions and develop more efficient catalysts for Fenton and Fenton-like processes .
Properties
CAS No. |
36047-38-8 |
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Molecular Formula |
FeH4O6S+2 |
Molecular Weight |
187.94 g/mol |
IUPAC Name |
hydrogen peroxide;iron(2+);sulfuric acid |
InChI |
InChI=1S/Fe.H2O4S.H2O2/c;1-5(2,3)4;1-2/h;(H2,1,2,3,4);1-2H/q+2;; |
InChI Key |
MGZTXXNFBIUONY-UHFFFAOYSA-N |
SMILES |
OO.OS(=O)(=O)O.[Fe+2] |
Canonical SMILES |
OO.OS(=O)(=O)O.[Fe+2] |
Synonyms |
Fenton reagent Fenton's reagent |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.